![molecular formula C31H35F4N5O5 B10819841 4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)
4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-0588 is a highly potent and selective allosteric inhibitor of the Hepatitis C virus (HCV) NS5B polymerase. This compound targets the thumb pocket-2 of the NS5B polymerase, which is crucial for the replication of the HCV genome. BI-0588 has demonstrated significant antiviral activity in cell-based replicon systems, particularly against genotype-1 HCV .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BI-0588 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route is proprietary, but it typically involves:
Formation of the Core Structure: This step involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Final Coupling Reactions: Coupling of the core structure with specific side chains to achieve the final active compound.
Industrial Production Methods
Industrial production of BI-0588 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: For initial synthesis and intermediate steps.
Continuous Flow Chemistry: For final coupling reactions to improve efficiency and scalability.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
BI-0588 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the functional group being replaced.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of BI-0588, which can be further analyzed for their biological activity.
Scientific Research Applications
BI-0588 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study allosteric inhibition mechanisms.
Biology: Investigated for its role in inhibiting HCV replication.
Medicine: Potential therapeutic agent for treating HCV infections.
Industry: Used in the development of antiviral drugs and as a reference compound in pharmacological studies
Mechanism of Action
BI-0588 exerts its effects by binding to the allosteric thumb pocket-2 of the HCV NS5B polymerase. This binding inhibits the polymerase activity, thereby preventing the replication of the HCV genome. The molecular targets include the thumb domain of the NS5B polymerase, and the pathways involved are those related to viral RNA replication .
Comparison with Similar Compounds
Similar Compounds
Deleobuvir: Another allosteric inhibitor targeting thumb pocket-1 of the HCV NS5B polymerase.
Sofosbuvir: A nucleotide analog inhibitor of the HCV NS5B polymerase.
Dasabuvir: A non-nucleoside inhibitor of the HCV NS5B polymerase.
Uniqueness of BI-0588
BI-0588 is unique due to its high potency and selectivity for the thumb pocket-2 of the HCV NS5B polymerase. It has demonstrated optimized antiviral activity in the low nanomolar range, making it one of the most effective inhibitors for genotype-1 HCV replication .
If you have any specific questions or need further details, feel free to ask!
Properties
Molecular Formula |
C31H35F4N5O5 |
|---|---|
Molecular Weight |
633.6 g/mol |
IUPAC Name |
4-fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C31H35F4N5O5/c1-18-3-5-20(6-4-18)29(41)40(21-7-9-22(44-2)10-8-21)26-15-25(32)27(14-23(26)30(42)43)45-28-24(31(33,34)35)13-19(16-36-28)17-39-37-11-12-38-39/h11-16,18,20-22H,3-10,17H2,1-2H3,(H,42,43) |
InChI Key |
LIMHMSHMIXSMHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C2CCC(CC2)OC)C3=CC(=C(C=C3C(=O)O)OC4=C(C=C(C=N4)CN5N=CC=N5)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,5S,6R,8S,11S,12S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B10819764.png)
![[(1R,10S,12R,14R,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819782.png)
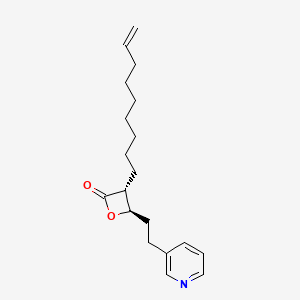
![(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride](/img/structure/B10819798.png)
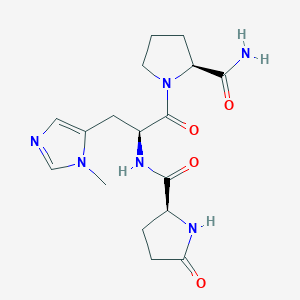
![[(3R,4S,8S,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819811.png)
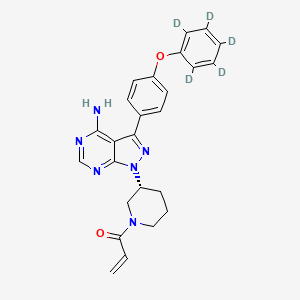
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10819825.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,6aR,8aR,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819826.png)
![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)
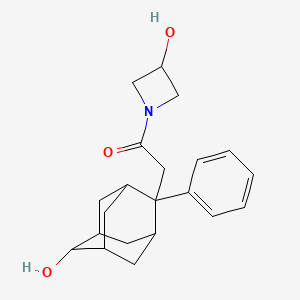
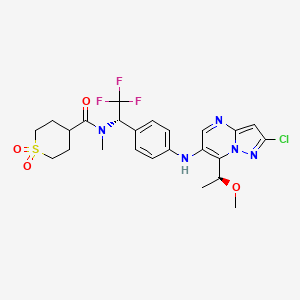
![4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole](/img/structure/B10819848.png)
![13-(3-benzamido-4-fluoroanilino)-N-(2-morpholin-4-ylethyl)-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxamide](/img/structure/B10819851.png)
